B7688163 (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide CAS No. 2220820-28-8

(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide

Cat. No. B7688163
CAS RN: 2220820-28-8
InChI Key: HZZXWWQSMKENDN-OUKQBFOZNA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is a chemical compound that belongs to the class of acrylamide derivatives. It is commonly referred to as MPAA and has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. The purpose of

Scientific Research Applications

MPAA has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. MPAA has also been shown to have antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.

Mechanism of Action

The mechanism of action of MPAA is not fully understood, but it is believed to involve the inhibition of the Akt signaling pathway. Akt is a protein kinase that plays a key role in cell survival and proliferation. Inhibition of Akt signaling can lead to cell cycle arrest and apoptosis, which may explain the anticancer activity of MPAA. MPAA has also been shown to disrupt bacterial cell membranes, which may explain its antimicrobial activity.
Biochemical and Physiological Effects:
MPAA has been shown to induce apoptosis in cancer cells, which is characterized by the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). MPAA has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase. In addition, MPAA has been shown to disrupt bacterial cell membranes, leading to cell death.

Advantages and Limitations for Lab Experiments

One advantage of MPAA is its broad-spectrum anticancer and antimicrobial activity. It has been shown to be effective against a wide range of cancer cell lines and bacterial strains. Another advantage is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of MPAA. One direction is to investigate its potential as a combination therapy with other anticancer and antimicrobial agents. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Furthermore, the mechanism of action of MPAA needs to be further elucidated to fully understand its anticancer and antimicrobial activity. Finally, the potential toxicity of MPAA needs to be evaluated in preclinical and clinical studies to determine its safety for human use.

Synthesis Methods

The synthesis of MPAA involves the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-(methyl(phenyl)amino)ethyl)acrylamide in the presence of a base such as triethylamine to yield MPAA. The overall yield of the synthesis is reported to be around 60%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide involves the reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine. This intermediate is then reacted with acryloyl chloride to form (E)-3-(2-Methoxyphenyl)-N-(2-methylbenzylidene)propan-1-amine. Finally, this compound is reacted with acrylamide to form the desired product.", "Starting Materials": [ "2-methoxybenzaldehyde", "methylamine", "acryloyl chloride", "(E)-3-(2-Methoxyphenyl)-N-(2-methylbenzylidene)propan-1-amine", "acrylamide" ], "Reaction": [ "Step 1: Reaction of 2-methoxybenzaldehyde with methylamine to form 2-methoxy-N-methylbenzylamine", "Step 2: Reaction of 2-methoxy-N-methylbenzylamine with acryloyl chloride to form (E)-3-(2-Methoxyphenyl)-N-(2-methylbenzylidene)propan-1-amine", "Step 3: Reaction of (E)-3-(2-Methoxyphenyl)-N-(2-methylbenzylidene)propan-1-amine with acrylamide to form (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide" ] }

CAS RN

2220820-28-8

InChI Key

HZZXWWQSMKENDN-OUKQBFOZNA-N

Origin of Product

United States

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